trans-4-({[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
4-[(3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a furochromenyl group, a cyclohexane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furochromenyl group, the attachment of the propanamido group, and the final cyclohexane ring formation. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to alcohols or amines .
Scientific Research Applications
4-[(3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOIC ACID
- 3-(3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-METHYLPROPANAMIDE
Uniqueness
4-[(3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific structural features, such as the combination of a furochromenyl group with a cyclohexane ring and a carboxylic acid functional group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H33NO6 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-[[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C27H33NO6/c1-15-18(9-10-24(29)28-13-16-5-7-17(8-6-16)25(30)31)26(32)34-23-12-22-20(11-19(15)23)21(14-33-22)27(2,3)4/h11-12,14,16-17H,5-10,13H2,1-4H3,(H,28,29)(H,30,31) |
InChI Key |
NFIYTYXXELJWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCC4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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